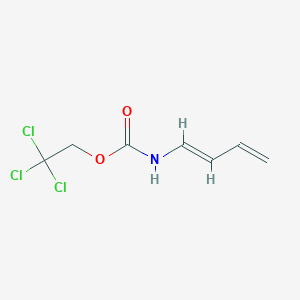
トランス-N-(1E)-1,3-ブタジエン-1-イル-カルバミン酸2,2,2-トリクロロエチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as TCEB, is a synthetic compound that is used in a variety of laboratory experiments. It has been studied for its potential to be used as a pesticide, a reagent, and a catalyst. TCEB has unique properties that make it desirable for research applications, and it has been used in a variety of scientific studies.
科学的研究の応用
工業化学と材料
バルク化学品の製造
その他の潜在的な用途
特性
IUPAC Name |
2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERUESRQTJURBD-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CNC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502080 |
Source


|
| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77627-82-8 |
Source


|
| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate in organic synthesis?
A1: 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate is a valuable reagent in Diels-Alder reactions. [] This compound exhibits regio- and stereoselectivity, meaning it preferentially reacts at specific positions and in a specific orientation, leading to the controlled formation of desired products. [] This control is crucial for synthesizing complex molecules with defined stereochemistry, which is particularly important in fields like medicinal chemistry.
Q2: What are the key structural features of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate revealed by spectroscopic data?
A2: The provided spectroscopic data offers insights into the structure:
- IR (KBr): The peaks at 3350 cm−1, 1710 cm−1, and 1540 cm−1 indicate the presence of N-H stretching (from carbamate), C=O stretching (from carbamate), and C=C stretching (from diene), respectively. []
- 1H NMR (CDCl3): The multiplets between 7.0-4.8 ppm correspond to the protons on the diene system, highlighting its presence. The singlet at 4.68 ppm is characteristic of the CH2 group adjacent to the trichloromethyl group. []
- 13C NMR: The signals at 150.7 and 132.8 ppm confirm the presence of the two sp2 hybridized carbons in the carbamate group. The signals between 124.9 and 112.7 ppm correspond to the four carbons of the diene system. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

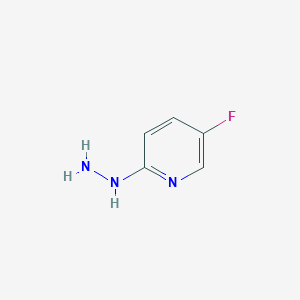

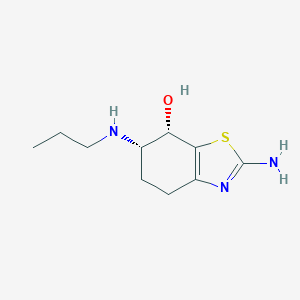

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
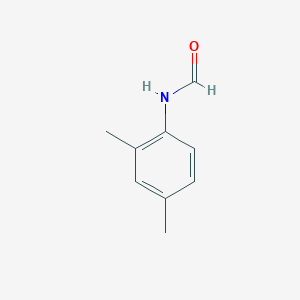

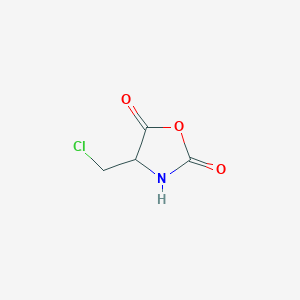

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)